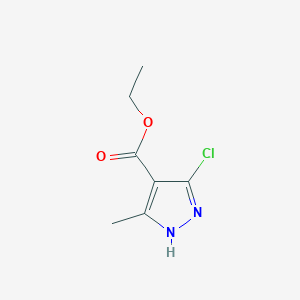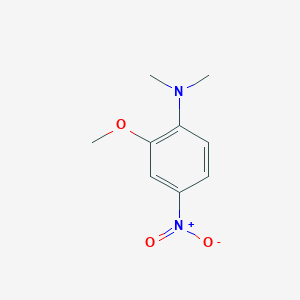![molecular formula C12H10O3S2 B13915612 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde: is an organic compound with the molecular formula C12H10O3S2 It is characterized by the presence of a thiophene ring substituted with a methylsulfonylphenyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarboxylic acid.
Reduction: 5-[4-(Methylsulfonyl)phenyl]-2-thiophenemethanol.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-donating and withdrawing groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antibacterial Activity: Derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
作用機序
The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with biological targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the methylsulfonyl group can enhance the compound’s solubility and bioavailability .
類似化合物との比較
5-[4-(Methylsulfonyl)phenyl]-2-thiophenemethanol: This compound is similar but has an alcohol group instead of an aldehyde group.
5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C12H10O3S2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
5-(4-methylsulfonylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3S2/c1-17(14,15)11-5-2-9(3-6-11)12-7-4-10(8-13)16-12/h2-8H,1H3 |
InChIキー |
YXHUURXJEFJDBK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(S2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)


![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)




![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)
